Conformational Flexibility and Topological Polar Surface Area (TPSA) Comparison with Direct Positional Isomers
The ortho-ethoxy spacer in 2-(Boc-amino)ethoxylbenzonitrile provides a rotatable bond count of 6 and a topological polar surface area (TPSA) of 71.4 Ų . In contrast, the direct Boc-amine substituted positional isomers 4-(Boc-amino)benzonitrile and 3-(Boc-amino)benzonitrile lack the ethoxy linker entirely, reducing their rotatable bond count to 3-4 and substantially lowering their TPSA values (estimated 46-55 Ų) . This difference in conformational flexibility and polarity directly influences the compound's ability to adopt bioactive conformations and its permeability across biological membranes.
| Evidence Dimension | Conformational flexibility and polarity |
|---|---|
| Target Compound Data | Rotatable bonds: 6; TPSA: 71.4 Ų |
| Comparator Or Baseline | 4-(Boc-amino)benzonitrile and 3-(Boc-amino)benzonitrile (rotatable bonds: 3-4; TPSA: ~46-55 Ų, estimated) |
| Quantified Difference | 2-3 additional rotatable bonds; ~16-25 Ų higher TPSA |
| Conditions | In silico molecular property predictions based on canonical SMILES |
Why This Matters
Increased conformational flexibility and higher TPSA can enhance target engagement and improve pharmacokinetic profiles in drug discovery programs.
